molecular formula C22H29FN3O10P B605176 Adafosbuvir CAS No. 1613589-09-5

Adafosbuvir

Número de catálogo B605176
Número CAS: 1613589-09-5
Peso molecular: 545.4572
Clave InChI: NIJYGVDQZBBONK-SEUXLIJBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adafosbuvir, also known as AL-335, is a pro-drug of a uridine-based nucleotide analog polymerase (NS5B) inhibitor . It has potent antiviral activity against Hepatitis C Virus (HCV) and is currently under investigation in clinical trials .


Molecular Structure Analysis

This compound has a molecular formula of C22H29FN3O10P . Its average mass is 545.457 Da and its monoisotopic mass is 545.157471 Da . It has 6 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 545.457 . The elemental analysis shows that it contains Carbon (48.44%), Hydrogen (5.36%), Fluorine (3.48%), Nitrogen (7.70%), Oxygen (29.33%), and Phosphorus (5.68%) .

Aplicaciones Científicas De Investigación

  • A Phase IIa study investigated the efficacy, safety, and pharmacokinetics of a combination of three direct-acting antiviral (DAA) agents - adafosbuvir (also known as AL-335), odalasvir, and simeprevir - in Japanese patients with genotype 1 or 2 chronic HCV infection, with or without compensated cirrhosis. The treatment with JNJ-4178 was well-tolerated and resulted in 100% of patients achieving sustained virologic response 12 weeks after the end of treatment (SVR12) (Takehara et al., 2020).

  • Sofosbuvir, a related antiviral drug, has shown high efficacy in various patient groups with HCV, including those with different genotypes and those co-infected with HCV and HIV. Its combination with ribavirin was also effective in preventing recurrent HCV infection in patients undergoing liver transplantation (Keating, 2014). This is relevant as sofosbuvir shares a similar mechanism of action with this compound.

  • Research has also explored sofosbuvir's potential beyond HCV treatment, such as its potential role in the treatment of COVID-19. Clinical trials have assessed the effectiveness of sofosbuvir in combination with daclatasvir in treating patients with moderate or severe COVID-19 (Sadeghi et al., 2020). This indicates the versatility of drugs in this class, which could extend to this compound.

  • The development and approval of this compound as part of a DAA regimen represent significant advancements in HCV treatment, offering effective and well-tolerated options for patients with chronic HCV infection of various genotypes (Kumar & Jacobson, 2014).

Mecanismo De Acción

While the exact mechanism of action for Adafosbuvir is not available, it is known to be a prodrug of a uridine-based nucleotide analog polymerase (NS5B) inhibitor . This suggests that it likely works by inhibiting the NS5B polymerase, an enzyme essential for the replication of the HCV.

Direcciones Futuras

Adafosbuvir is currently under investigation in clinical trials . The results of these trials will determine its efficacy and safety profile, which will in turn influence its potential for approval and use in the treatment of HCV. The future of this compound will depend on the outcomes of these trials and the ongoing research into its properties and effects .

Propiedades

IUPAC Name

propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJYGVDQZBBONK-SEUXLIJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1613589-09-5
Record name Adafosbuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613589095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adafosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADAFOSBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S83770Y75R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.